molecular formula C12H25N3O2 B13587074 tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate

tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate

Cat. No.: B13587074
M. Wt: 243.35 g/mol
InChI Key: NMUCCRJTCQNDRT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate” is a carbamate-protected amine derivative featuring a piperazine ring and a stereospecific (2S)-propan-2-yl backbone. This compound is structurally characterized by:

  • Stereochemistry: The (2S) configuration at the propan-2-yl chain, which may influence binding affinity and pharmacokinetics in biological systems.

Piperazine-containing compounds are frequently explored in drug discovery due to their versatility in hydrogen bonding and interactions with biological targets such as receptors or enzymes .

Properties

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-piperazin-1-ylpropan-2-yl]carbamate

InChI

InChI=1S/C12H25N3O2/c1-10(9-15-7-5-13-6-8-15)14-11(16)17-12(2,3)4/h10,13H,5-9H2,1-4H3,(H,14,16)/t10-/m0/s1

InChI Key

NMUCCRJTCQNDRT-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CN1CCNCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CN1CCNCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate typically involves the following key steps:

  • Starting from an enantiomerically pure amino acid or amino acid derivative (commonly L-alanine or a related precursor)
  • Introduction of the piperazine moiety via nucleophilic substitution or amidation
  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group to afford the carbamate
  • Purification and stereochemical verification to ensure retention of the (S)-configuration

This strategy leverages commercially available amino acids and piperazine derivatives, allowing modular substitution and stereochemical control.

Detailed Synthetic Routes

Route A: Boc Protection of Amino Acid Followed by Piperazine Coupling
Step Description Reagents/Conditions Notes
1 Boc-protection of L-alanine Di-tert-butyl dicarbonate (Boc2O), base (e.g., NaHCO3), solvent (e.g., dioxane/water) Forms tert-butyl N-(2S)-aminopropanoate carbamate
2 Activation of carboxyl group Use of coupling agents such as EDCI or DCC with HOBt or NHS esters Prepares for nucleophilic substitution
3 Coupling with piperazine Piperazine (1 equiv), base (e.g., triethylamine), solvent (e.g., DMF) Forms amide bond linking piperazine to amino acid derivative
4 Purification Chromatography or crystallization Ensures product purity and stereochemical integrity

This route is widely used due to its straightforwardness and high stereochemical fidelity.

Route B: Pd-Catalyzed Carboamination for Piperazine Ring Formation

An advanced method involves Pd-catalyzed carboamination reactions to form substituted piperazines stereoselectively from amino acid precursors:

  • Starting from N-allyl-1,2-diamines derived from amino acids
  • Pd-catalyzed intramolecular carboamination forms the piperazine ring with high diastereo- and enantioselectivity
  • Subsequent Boc protection of the free amino group completes the synthesis

This method allows modular variation at multiple positions on the piperazine ring and maintains excellent stereochemical control (95–99% ee).

Representative Reaction Conditions and Yields

Method Key Reagents Temperature Reaction Time Yield (%) Stereoselectivity
Boc protection + coupling Boc2O, EDCI, piperazine 0–25 °C 12–24 h 70–85% >95% ee retention
Pd-catalyzed carboamination Pd catalyst, aryl halide, N-allyl-1,2-diamine 110–140 °C 12–24 h 60–80% 95–99% ee, diastereomeric ratio up to >20:1

The Pd-catalyzed method is more complex but offers superior stereochemical control and structural diversity.

Summary Table of Preparation Methods

Aspect Boc Protection + Coupling Pd-Catalyzed Carboamination
Starting Materials Boc-protected amino acid, piperazine N-allyl-1,2-diamine, aryl halide, Pd catalyst
Reaction Type Carbamate formation, amide coupling Intramolecular carboamination
Temperature Range 0–25 °C 110–140 °C
Reaction Time 12–24 h 12–24 h
Yield 70–85% 60–80%
Stereochemical Control High retention of (S)-configuration Excellent ee (95–99%), high diastereoselectivity
Advantages Simplicity, commercially available reagents Modular substitution, complex piperazine scaffolds
Limitations Limited structural diversity Requires Pd catalyst, higher temperature

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Key Observations:

Backbone and Chain Length :

  • The target compound has a shorter propan-2-yl chain compared to the hexyl chain in the triazine derivative , which may reduce lipophilicity and alter membrane permeability.
  • Piperazine (two N atoms) vs. piperidine (one N atom) alters hydrogen-bonding capacity and basicity, impacting receptor interactions .

Stereochemistry :

  • The (2S) configuration in the target compound vs. (2R) in the piperidine analog could lead to divergent biological activities, as enantiomers often exhibit distinct binding modes.

Biological Activity

Introduction
tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its structural features, which include a tert-butyl group, a piperazine ring, and a carbamate functional group. This unique structure suggests potential pharmacological applications, particularly in modulating biological pathways.

  • Molecular Formula: C_{12}H_{22}N_{2}O_{2}
  • Molecular Weight: 226.32 g/mol
  • Structural Features:
    • Tert-butyl group: Increases lipophilicity.
    • Piperazine moiety: Commonly found in various pharmaceutical agents, contributing to receptor interactions.
    • Carbamate functional group: Susceptible to hydrolysis, allowing for further chemical modifications.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activity. Key findings include:

  • Receptor Modulation
    Compounds containing the piperazine ring have been shown to act as antagonists at the CCR2b receptor, which plays a crucial role in inflammatory responses and pain signaling pathways. This suggests that this compound may have therapeutic potential in treating inflammatory diseases or pain-related conditions .
  • Pharmacological Applications
    The compound can serve as a lead structure for developing new drugs targeting specific receptors involved in inflammation and pain management. Its ability to modulate receptor interactions makes it a candidate for further exploration in drug development .
  • Case Studies
    Several studies have highlighted the biological effects of piperazine derivatives:
    • A study demonstrated that certain derivatives exhibited selective inhibition of kinases involved in cancer pathways, indicating potential anti-cancer properties .
    • Another investigation into related compounds showed significant neuroprotective effects, suggesting that modifications to the piperazine structure can yield diverse biological activities.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including nucleophilic substitution reactions facilitated by the piperazine component. This allows for the creation of various derivatives that may enhance biological activity or selectivity towards specific targets .

Compound NameStructural FeaturesUnique Characteristics
tert-butyl 4-(piperazin-1-yl)pyrimidin-5-carboxamideContains a pyrimidine ringExhibits selective inhibition of specific kinases
tert-butyl [(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl]carbamateFeatures a pyrrolo-pyrimidine structurePotential anti-cancer properties
7-amino-2-tert-butyl-[4-(4-pyrimidin-2-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidineCombines multiple aromatic systemsKnown for neuroprotective effects

Q & A

Q. What are the standard synthetic protocols for tert-butyl N-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a tert-butyl carbamate precursor with a chiral amine intermediate (e.g., (2S)-1-(piperazin-1-yl)propan-2-amine) under basic conditions. Key steps include:

  • Solvent selection : Dichloromethane (DCM) or ethanol are common due to their polarity and compatibility with carbamate chemistry .
  • Base optimization : Sodium hydride (NaH) or triethylamine (TEA) facilitates deprotonation and nucleophilic attack .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like carbamate hydrolysis .
    Yield improvements (>80%) require strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation of the piperazine moiety .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., (2S)-chirality) and piperazine ring integrity. Key signals include tert-butyl protons (δ 1.4 ppm) and carbamate carbonyl (δ 155–160 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₂H₂₄N₃O₂: 266.1866) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity (>95%) and detects polar byproducts .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as:

  • A protecting group for amines in peptide synthesis, enabling selective deprotection under acidic conditions (e.g., TFA) .
  • An intermediate for bioactive molecules targeting GPCRs (e.g., dopamine/serotonin receptors) due to the piperazine moiety’s conformational flexibility .

Advanced Research Questions

Q. How can conflicting data on reaction yields from different synthetic routes be resolved?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions vs. DCM .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency but require rigorous impurity removal .
    Methodology : Use a Design of Experiments (DoE) approach to optimize variables (temperature, solvent, base ratio) and validate via HPLC-MS .

Q. What strategies mitigate side reactions during piperazine functionalization?

  • Protecting group compatibility : Avoid Boc (tert-butoxycarbonyl) if strong acids are used; consider Fmoc for orthogonal protection .
  • pH control : Maintain pH 7–9 during coupling to prevent carbamate cleavage .
  • Side product analysis : LC-MS identifies common byproducts (e.g., tert-butyl alcohol from hydrolysis), guiding solvent drying (MgSO₄) or temperature adjustments .

Q. How does the stereochemistry of the (2S)-configured propan-2-yl group influence biological activity?

The (2S) configuration enhances:

  • Receptor binding : Optimal spatial alignment with chiral binding pockets (e.g., serotonin 5-HT₆ receptors) .
  • Metabolic stability : Reduced hepatic clearance compared to (2R)-isomers due to steric hindrance of cytochrome P450 enzymes .
    Validation : Molecular docking (AutoDock Vina) and enantiomeric purity checks via chiral HPLC .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Chiral resolution : Use chiral auxiliaries (e.g., L-tartaric acid) or enzymatic resolution (lipases) to preserve ee >98% .
  • Purification : Flash chromatography with silica gel or SFC (supercritical fluid chromatography) removes diastereomers .
    Data : Pilot-scale batches (10 g) achieved 92% ee using SFC (CO₂/MeOH mobile phase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.